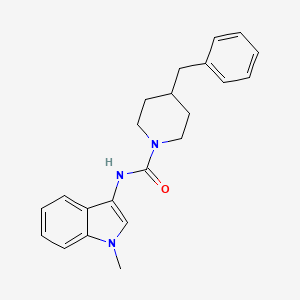

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)23-22(26)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFNAEFYTODQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indole moiety, which can be synthesized via Fischer indole synthesis using 1-benzyl-1-phenylhydrazine and an appropriate ketone . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate . The final step involves the formation of the carboxamide linkage, which can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

The major products formed from these reactions include oxindole derivatives, reduced indole derivatives, and various substituted indole compounds .

Scientific Research Applications

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ():

- Substituents : A methoxycarbonyl group at position 4 and a benzyl group on the piperidine nitrogen.

- Key Differences : Unlike the target compound, this analog lacks the indole carboxamide and instead features a phenylpropanamide side chain.

- Synthesis : Synthesized via nucleophilic substitution and carbamate formation, yielding intermediates with moderate stability .

N-(4-Methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide ():

- Substituents : A benzimidazolone ring at position 4 and a 4-methylphenyl carboxamide.

- Key Differences : The benzimidazolone group introduces a fused bicyclic system, enhancing rigidity compared to the target compound’s flexible benzyl-indole system.

- Synthesis : Achieved in 80% yield using piperidinyl-benzimidazolone and isocyanate coupling, suggesting efficient carboxamide formation .

Molecular Weight and Complexity

- High-Molecular-Weight Piperidine-1-carboxamide Analogs ():

- A derivative with a fluorinated biphenyl system and polyether chain (Molecular Weight: 867.96 g/mol) demonstrates how extended substituents drastically increase molecular complexity. In contrast, the target compound (estimated MW ~375–400 g/mol) retains a compact structure, likely improving membrane permeability .

Functional Group Impact on Bioactivity

Biological Activity

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Tubulin Interaction

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting tubulin polymerization. It binds to the colchicine-binding site on tubulin, preventing microtubule formation, which is crucial for cell division. This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

Apoptosis Induction

In vitro studies have demonstrated that this compound can downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax. This shift in protein expression promotes apoptosis in various cancer cell lines.

Anticancer Properties

The compound has shown promising anticancer activity across multiple cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MDA-MB-231). The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

| MDA-MB-231 | - | - | - |

These results indicate that the compound exhibits a dose-dependent decrease in cell viability, particularly in PC3 cells, which are more sensitive to treatment compared to DU145 cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for additional biological activities, including:

- Antiviral Effects : Investigated for potential antiviral applications.

- Antimicrobial Properties : Showed activity against various microbial strains.

- Enzyme Inhibition : Potential to inhibit specific enzymes relevant in disease pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Cancer Therapy : A study demonstrated that it effectively inhibited microtubule assembly at concentrations as low as 20 μM, confirming its role as a microtubule-destabilizing agent .

- Mechanistic Insights : Research indicated that treatment with this compound led to chromatin condensation and DNA damage in cancer cells, further supporting its role as an apoptosis-inducing agent .

Q & A

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., serotonin receptors). Focus on hydrogen bonding with indole NH and piperidine carbonyl.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS).

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

What strategies address poor bioavailability in piperidine-1-carboxamide derivatives?

Q. Advanced

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce CYP450-mediated oxidation.

- Replace the piperidine ring with a morpholine or azepane to alter metabolic pathways.

- Prodrug Design : Mask the carboxamide as a tert-butyl ester to enhance membrane permeability .

How are contradictions in biological activity data resolved across studies?

Q. Advanced

- Assay Standardization : Replicate studies using uniform protocols (e.g., ATP-based kinase assays vs. radiometric methods).

- Purity Validation : Confirm compound integrity (>95% by HPLC) to exclude degradation products.

- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions .

What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Q. Basic

- Fluorescence-Based Assays : Measure inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).

- Radioligand Binding : Compete with ³H-labeled ligands (e.g., for GPCR targets) in membrane preparations.

- Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) without immobilization .

How does the indole substitution pattern influence pharmacological activity?

Q. Advanced

- N-Methylation : The 1-methyl group on indole enhances metabolic stability by blocking CYP3A4 oxidation.

- 3-Position vs. 5-Position : 3-Substitution (as in the target compound) improves stacking interactions with aromatic residues in binding pockets.

- Electron-Rich Modifications : 5-Methoxyindole increases serotonin receptor affinity but reduces solubility .

What safety precautions are recommended for laboratory handling?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Q. Advanced

- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., benzyl → phenethyl, indole → azaindole).

- High-Throughput Screening (HTS) : Test analogs against 100+ targets using fluorescence polarization or AlphaScreen.

- Free-Wilson Analysis : Deconstruct contributions of substituents to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.